2-Pentanone, 4-hydroxy-3-methyl-, [S-(R*,R*)]-(9CI)
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Overview
Description
(3S,4S)-3-Methyl-4-hydroxy-2-pentanone is an organic compound with the molecular formula C6H12O2. It is a chiral molecule, meaning it has two enantiomers that are mirror images of each other. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-Methyl-4-hydroxy-2-pentanone can be achieved through several methods. One common approach involves the asymmetric synthesis using organocatalysts. For example, the addition of dithiomalonates to nitrostyrenes under “on water” conditions has been demonstrated to produce this compound with high enantioselectivity .
Industrial Production Methods
Industrial production methods for (3S,4S)-3-Methyl-4-hydroxy-2-pentanone typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic processes and advanced purification techniques to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3-Methyl-4-hydroxy-2-pentanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(3S,4S)-3-Methyl-4-hydroxy-2-pentanone has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of (3S,4S)-3-Methyl-4-hydroxy-2-pentanone involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of various metabolites. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-3-Hydroxy-4-methyloctanoic acid: This compound shares a similar structure but has a longer carbon chain.
(3S,4S)-3-Hexyl-4-(®-2-hydroxytridecyl)-oxetan-2-one: Another structurally related compound with different functional groups
Uniqueness
(3S,4S)-3-Methyl-4-hydroxy-2-pentanone is unique due to its specific chiral centers and the resulting enantiomeric properties. This makes it valuable in asymmetric synthesis and as a chiral building block in various chemical and biological applications.
Properties
CAS No. |
115936-19-1 |
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Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
(3S,4S)-4-hydroxy-3-methylpentan-2-one |
InChI |
InChI=1S/C6H12O2/c1-4(5(2)7)6(3)8/h4-5,7H,1-3H3/t4-,5-/m0/s1 |
InChI Key |
ZXZUCILLTLHIBZ-WHFBIAKZSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C)O)C(=O)C |
SMILES |
CC(C(C)O)C(=O)C |
Canonical SMILES |
CC(C(C)O)C(=O)C |
Synonyms |
2-Pentanone, 4-hydroxy-3-methyl-, [S-(R*,R*)]- (9CI) |
Origin of Product |
United States |
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